molecular formula C16H16O4 B1604346 3,4',5-Trismethoxybenzophenone CAS No. 94709-12-3

3,4',5-Trismethoxybenzophenone

Cat. No.: B1604346
CAS No.: 94709-12-3
M. Wt: 272.29 g/mol
InChI Key: ZICXUWQPVOZNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3,4’,5-Trismethoxybenzophenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a potent phenolic antioxidant that inhibits the growth of a variety of human tumor cell lines . The compound interacts with tubulin, a protein that is essential for cell division, and inhibits its assembly with an IC50 value of 2.6 µM . This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.

Cellular Effects

3,4’,5-Trismethoxybenzophenone has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase . This compound also represses the migration of cancer cells and inhibits the formation of 3D spheroids, which are crucial for tumor growth and metastasis . Additionally, 3,4’,5-Trismethoxybenzophenone enhances cell growth inhibition when the phenolic hydroxyl groups of resveratrol are converted to methyl ethers .

Molecular Mechanism

The molecular mechanism of 3,4’,5-Trismethoxybenzophenone involves its interaction with tubulin, leading to the inhibition of tubulin assembly . This interaction disrupts the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also affects gene expression by modulating the activity of various transcription factors and signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’,5-Trismethoxybenzophenone have been observed to change over time. The compound exhibits a dose and time-dependent growth inhibition in liver cancer cells, with significant effects observed at 5 μM . The stability and degradation of 3,4’,5-Trismethoxybenzophenone in vitro and in vivo are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of 3,4’,5-Trismethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

3,4’,5-Trismethoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound undergoes metabolic transformations that enhance its biological effects, including the inhibition of tubulin assembly and modulation of gene expression . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 3,4’,5-Trismethoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects . The localization and accumulation of 3,4’,5-Trismethoxybenzophenone are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

3,4’,5-Trismethoxybenzophenone is localized within specific subcellular compartments, where it interacts with target biomolecules and exerts its biological effects. The compound is primarily localized in the cytoplasm, where it disrupts the microtubule network and induces cell cycle arrest . The subcellular localization of 3,4’,5-Trismethoxybenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trismethoxybenzophenone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trismethoxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4’,5-Trismethoxybenzophenone is unique due to its higher potency compared to resveratrol. The presence of methoxy groups enhances its ability to inhibit cell growth and induce apoptosis in cancer cells . Additionally, its synthetic accessibility and stability make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXUWQPVOZNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640559
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94709-12-3
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (2.20 g, 16.5 mmol) was added to a stirred mixture of anisole (1.63 ml, 15.0 mmol) in anhydrous methylene chloride (20 ml) in an ice bath. Then a solution of 3,5-dimethoxybenzoyl chloride (3.01 g, 15.0 mmol) in anhydrous methylene chloride (10 ml) was added. The mixture was allowed to warm up to rt, then refluxed overnight. After cooling down to rt, the mixture was poured to ice water (50 ml), stirred for 20 min., and extracted with methylene chloride (3×50 ml). The combined organic extracts were washed with sat. NaHCO3 (3×50 ml), H2O (2×50 ml), brine (50 ml), dried over MgSO4, filtered and concentrated in vacuo to an oil, which was purified via flash column chromatography (10% EtOAc in hexane) to give (3,5-dimethoxy-phenyl)-(4-methoxy-phenyl)-methanone as a yellow solid (3.11 g, 76%): mp, 90-92° C.; 1HNMR (CDCl3) δ 7.85 (d, J=8.0 Hz, 2H, Ar), 6.96 (d, J=9.0 Hz, 2H, Ar), 6.88 (d, J=2.3 Hz, 2H, Ar), 6.65 (d, J=2.4 Hz, 1H, Ar), 3.89 (s, 3H, OCH3), 3.83 (s, 6H, 2OCH3). The product was carried over to the next step.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4',5-Trismethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
3,4',5-Trismethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
3,4',5-Trismethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
3,4',5-Trismethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
3,4',5-Trismethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
3,4',5-Trismethoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.